2-Cyclohexylmethoxy-3-methyl-phenylamine
Description
2-Cyclohexylmethoxy-3-methyl-phenylamine is a substituted phenylamine derivative featuring a cyclohexylmethoxy group at the 2-position and a methyl group at the 3-position of the benzene ring. The cyclohexylmethoxy substituent may influence lipophilicity and steric effects, while the methyl group could modulate electronic properties. Further studies are required to elucidate its full pharmacological or industrial profile.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCNSHTOFGXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylmethoxy-3-methyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and cyclohexylmethanol.
Etherification: The first step involves the etherification of 3-methylphenol with cyclohexylmethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-cyclohexylmethoxy-3-methylphenol.
Amination: The next step is the amination of 2-cyclohexylmethoxy-3-methylphenol using ammonia or an amine source under high temperature and pressure conditions to yield 2-Cyclohexylmethoxy-3-methyl-phenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylmethoxy-3-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Cancer Treatment
Recent studies have highlighted the role of 2-cyclohexylmethoxy-3-methyl-phenylamine as a potential therapeutic agent in oncology. It has been identified as an inhibitor of the interaction between PD-1 and PD-L1 proteins, which are crucial in cancer immunotherapy. The inhibition of this interaction can enhance T-cell responses against tumors, making it a candidate for cancer treatment protocols .
Neuroprotective Effects
Research indicates that compounds similar to 2-cyclohexylmethoxy-3-methyl-phenylamine exhibit neuroprotective properties. They may mitigate neurodegenerative conditions by inhibiting pathways associated with neuronal apoptosis and inflammation . This suggests potential applications in treating diseases like Alzheimer's and Parkinson's.
Synthesis and Structure-Activity Relationship Studies
Chemical Synthesis
The synthesis of 2-cyclohexylmethoxy-3-methyl-phenylamine involves several steps, typically starting from commercially available precursors. The synthetic routes often utilize transition metal-catalyzed reactions to achieve high yields and purity . Understanding the synthesis is crucial for developing analogs with enhanced biological activity.
Structure-Activity Relationships (SAR)
SAR studies have shown that modifications to the cyclohexyl and methoxy groups can significantly influence the compound's efficacy and selectivity for biological targets. For instance, altering the substituents on the phenyl ring can enhance binding affinity to target proteins involved in disease processes .
Inhibition of Enzymatic Activity
Research has demonstrated that 2-cyclohexylmethoxy-3-methyl-phenylamine acts as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation . This inhibition can lead to reduced tumor growth rates.
Acaricidal Properties
Interestingly, studies have also explored the acaricidal properties of related compounds, suggesting that 2-cyclohexylmethoxy-3-methyl-phenylamine may have applications in pest control. Its efficacy against certain pests could be attributed to its ability to disrupt cellular processes similar to those targeted in cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Cyclohexylmethoxy-3-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds within the arylcyclohexylamine and substituted phenylamine classes, enabling indirect comparisons. Key structural and functional differences are outlined below:
Table 1: Structural and Functional Comparison
† Molecular formula inferred: C₁₄H₂₁NO (cyclohexylmethoxy: C₇H₁₃O; benzene ring with methyl and amine: C₇H₈N).
Key Comparative Analysis
Structural Divergence 2-Cyclohexylmethoxy-3-methyl-phenylamine: Aromatic benzene core with bulky cyclohexylmethoxy and methyl groups. Methoxmetamine: Cyclohexanone core with a methoxyphenyl group and methylamino substituent. The ketone group introduces polarity, while the arylcyclohexylamine backbone is associated with NMDA receptor antagonism . Methoxisopropamine: Features a cyclohexylamine scaffold with a methoxyphenyl group and isopropylamine. The hydrochloride salt form improves solubility for analytical applications .
Functional and Pharmacological Differences Arylcyclohexylamines (Methoxmetamine/Methoxisopropamine): These compounds are known for dissociative effects due to NMDA receptor blockade. Methoxmetamine’s ketone group may reduce metabolic stability compared to non-ketone analogs . 2-Cyclohexylmethoxy-3-methyl-phenylamine: The absence of a cyclohexylamine or ketone moiety suggests divergent mechanisms. Its phenylamine structure aligns more with serotonin or dopamine receptor modulators, though specific activity remains uncharacterized.
Synthetic and Analytical Considerations
- Methoxisopropamine is produced as a high-purity reference standard for forensic analysis, emphasizing the need for rigorous chromatographic validation .
- The cyclohexylmethoxy group in 2-Cyclohexylmethoxy-3-methyl-phenylamine may pose synthetic challenges due to steric hindrance during coupling reactions.
Research Findings and Gaps
- Methoxmetamine: Analytical reports note impurities in synthesized batches, underscoring the importance of purity for pharmacological consistency .
- 2-Cyclohexylmethoxy-3-methyl-phenylamine: No peer-reviewed studies were identified in the provided evidence. Hypothetical applications could include exploration as a precursor for agrochemicals or neuroactive agents, leveraging its lipophilic substituents.
Q & A
Q. What synthetic methodologies are recommended for 2-Cyclohexylmethoxy-3-methyl-phenylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexylmethoxy groups can be introduced via alkylation of a phenolic intermediate using cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes:
- Temperature control : Higher temperatures (≥100°C) may improve reaction rates but risk side reactions like hydrolysis.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl ether formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity ≥95%. Monitor by TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons at δ 6.5–7.2 ppm (split due to substituents).
- Cyclohexylmethoxy OCH₂ at δ 3.3–3.7 ppm.
- Methyl group on the phenyl ring at δ 2.1–2.3 ppm .
- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula .
Advanced Research Questions
Q. How can contradictory physicochemical data (e.g., solubility, melting point) across studies be systematically resolved?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Reproducibility testing : Replicate measurements using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility).
- Crystallography : Single-crystal X-ray diffraction resolves polymorphic ambiguities.
- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-(1-Cyclohexenyl)ethylamine, which exhibits temperature-dependent solubility shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
